Technical Guide: 5-Bromo-2-pyrimidinecarboxylic Acid tert-Butyl Ester
Technical Guide: 5-Bromo-2-pyrimidinecarboxylic Acid tert-Butyl Ester
This guide details the chemical properties, synthesis, and applications of 5-bromo-2-pyrimidinecarboxylic acid tert-butyl ester (CAS: 955885-59-3), a critical intermediate in medicinal chemistry.
Advanced Scaffold for Orthogonal Drug Design
Executive Summary
5-bromo-2-pyrimidinecarboxylic acid tert-butyl ester is a bifunctional pyrimidine scaffold widely utilized in the synthesis of kinase inhibitors, antibody-drug conjugates (ADCs), and receptor antagonists. Its value lies in its orthogonal reactivity : the C-5 bromine atom allows for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) under basic conditions, while the tert-butyl ester at C-2 provides an acid-labile protecting group that remains stable during base-mediated transformations. This duality enables the precise construction of complex heterocycles without premature deprotection.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 955885-59-3 |
| IUPAC Name | tert-Butyl 5-bromopyrimidine-2-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 259.10 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, CHCl |
| Purity Standard | Typically ≥95% (HPLC/NMR) |
| SMILES | CC(C)(C)OC(=O)C1=NC=C(Br)C=N1 |
Key Spectral Data:
-
H NMR (400 MHz, CDCl
): 8.95 (s, 2H, Pyrimidine-H), 1.66 (s, 9H, t-Butyl).[1] -
LC-MS: [M+H]
not typically observed due to t-butyl loss; fragment [M-56+H] = 203.0 is characteristic.
Synthetic Methodology
The most reliable synthesis avoids harsh acid catalysis (which would cleave the product) and instead utilizes mild, DMAP-catalyzed esterification with Di-tert-butyl dicarbonate (Boc
Protocol: DMAP-Catalyzed Esterification
Reaction:
Step-by-Step Procedure:
-
Charge: To a reaction vessel, add 5-bromo-2-pyrimidinecarboxylic acid (1.0 equiv) and
-BuOH (10 vol). -
Activate: Add Di-tert-butyl dicarbonate (Boc
O) (2.0 equiv) and DMAP (0.1 equiv). -
Incubate: Stir the mixture at 50 °C for 12 hours. Monitor by TLC or LCMS (look for the disappearance of the acid).
-
Workup: Concentrate the solution under reduced pressure to remove excess
-BuOH. -
Purification: Purify the residue via silica gel flash chromatography (Eluent: Petroleum ether/Ethyl acetate, gradient 12:1).
-
Yield: Expect 80–85% yield of a white solid.
Mechanism Insight: DMAP acts as a nucleophilic catalyst, attacking Boc
Synthesis Workflow Diagram
Caption: Mild esterification pathway utilizing Boc-anhydride activation to prevent acid-catalyzed decomposition.
Reactivity & Functionalization
This scaffold is designed for divergent synthesis . The C-5 bromine is highly reactive toward Pd(0) oxidative addition, while the bulky tert-butyl ester prevents nucleophilic attack at the carbonyl and shields the C-2 position.
A. Cross-Coupling (C-5 Functionalization)
-
Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.
-
Conditions: Pd(PPh
) or Pd(dppf)Cl , K CO , Dioxane/H O, 80–100 °C. -
Note: The ester is stable to aqueous carbonate bases at moderate temperatures.
-
-
Sonogashira: Reacts with terminal alkynes (e.g., propargyl alcohol).
-
Conditions: Pd(PPh
) Cl , CuI, TEA, THF, 70 °C. -
Application: Synthesis of linker payloads for ADCs (see Ref 1).
-
-
Buchwald-Hartwig: Amination at C-5.
-
Conditions: Pd
(dba) , Xantphos, Cs CO , Toluene.
-
B. Ester Manipulation (C-2 Functionalization)
-
Acidolysis (Deprotection): Removal of the t-butyl group to reveal the carboxylic acid.
-
Reagent: TFA/DCM (1:1) or HCl/Dioxane.[2]
-
Utility: Late-stage deprotection after building the C-5 chain.
-
-
Reduction: Conversion to the primary alcohol.
-
Reagent: NaBH
/MeOH (mild) or LiAlH (strong).
-
Reactivity Map
Caption: Divergent functionalization pathways.[3][4][5] Green arrows indicate C-5 coupling; Red arrow indicates C-2 deprotection.
Application Case Study: Antibody-Drug Conjugates (ADCs)
In the development of novel ADCs (e.g., targeting TROP-2 or TNFR1), this scaffold serves as a critical linker connection point.
Experimental Workflow (Based on Patent WO2022078279):
-
Coupling: The scaffold is coupled with prop-2-yn-1-ol via Sonogashira reaction (Pd(PPh
) Cl , CuI, TEA) to install a hydroxyl-terminated alkyne at C-5. -
Linker Assembly: The hydroxyl group is further derivatized (e.g., activated as a carbonate) to attach a cytotoxic payload (e.g., Camptothecin derivatives).
-
Deprotection: Finally, the tert-butyl ester is cleaved with TFA to generate the free acid, which is then conjugated to the antibody lysine residues or cysteine thiols via a spacer.
Handling & Stability
-
Storage: Store at 2–8 °C in a tightly sealed container. Protect from moisture.
-
Stability: Stable to air and light for short periods. Avoid strong acids unless deprotection is intended. Stable to weak bases (bicarbonate, carbonate) used in cross-coupling.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
-
Preparation of Linker Compounds for ADCs. Patent WO2022078279A1. (2022). Describes the synthesis of tert-butyl 5-bromopyrimidine-2-carboxylate and its use in Sonogashira coupling.
-
Cyclic Peptides for Inhibiting TNF Receptor 1 Activity. Patent WO2024163691A1. (2024). Details the use of the scaffold in peptide macrocyclization.
-
Chemical Identity & CAS. Sigma-Aldrich/Merck Product Entry for CAS 955885-59-3.
